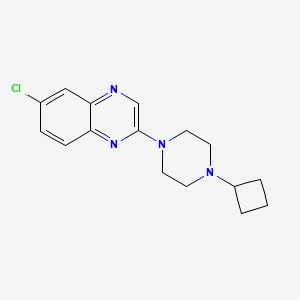![molecular formula C18H24N4O2S B15121823 7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine](/img/structure/B15121823.png)
7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with a cyclopropanesulfonyl group and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropanesulfonyl chloride with a suitable nucleophile to introduce the cyclopropanesulfonyl group.
Attachment of the Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, where the naphthyridine core reacts with a diazepane derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the naphthyridine core, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group and the diazepane ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride: A similar compound with a diazepane ring and a cyclopropanesulfonyl group.
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide: Another related compound with a similar structure.
Uniqueness
7-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-2,4-dimethyl-1,8-naphthyridine is unique due to the specific combination of functional groups and the naphthyridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H24N4O2S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
7-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-2,4-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C18H24N4O2S/c1-13-12-14(2)19-18-16(13)6-7-17(20-18)21-8-3-9-22(11-10-21)25(23,24)15-4-5-15/h6-7,12,15H,3-5,8-11H2,1-2H3 |
Clave InChI |
OYRWGVPEBXUDMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121742.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121753.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)

![N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15121767.png)
![5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15121774.png)
![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
![2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B15121790.png)
![N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121791.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15121803.png)
![4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15121811.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B15121813.png)
![4-{1-[(3-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121824.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclobutanecarboxamide](/img/structure/B15121832.png)
